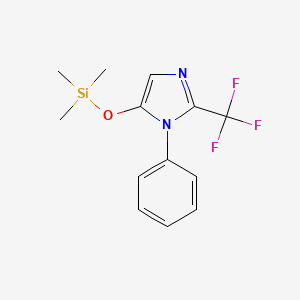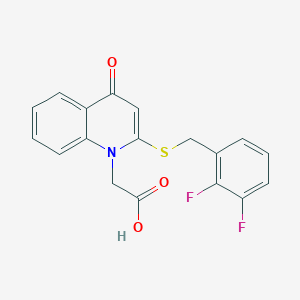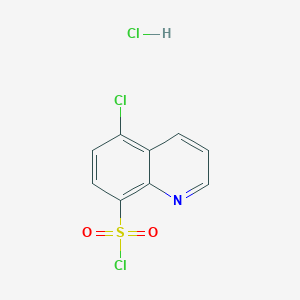
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a trimethylsilyl-oxy group attached to an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole typically involves multiple steps, including the introduction of the trifluoromethyl group and the trimethylsilyl-oxy group. One common synthetic route involves the reaction of 1-phenyl-2-(trifluoromethyl)-1H-imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl and trimethylsilyl-oxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions, forming various cyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups or ring structures.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-oxy group can influence its solubility and stability. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole can be compared with other similar compounds, such as:
1-Phenyl-2-(trifluoromethyl)-1H-imidazole: Lacks the trimethylsilyl-oxy group, resulting in different chemical properties and reactivity.
1-Phenyl-2-(trifluoromethyl)-5-hydroxy-1H-imidazole: Contains a hydroxy group instead of the trimethylsilyl-oxy group, leading to differences in solubility and biological activity.
1-Phenyl-2-(trifluoromethyl)-5-methoxy-1H-imidazole: Features a methoxy group, which can affect its chemical reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of the trifluoromethyl and trimethylsilyl-oxy groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H15F3N2OSi |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
trimethyl-[3-phenyl-2-(trifluoromethyl)imidazol-4-yl]oxysilane |
InChI |
InChI=1S/C13H15F3N2OSi/c1-20(2,3)19-11-9-17-12(13(14,15)16)18(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
PVAIGKUDPOJTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CN=C(N1C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)



![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)





![N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11836254.png)
![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)

